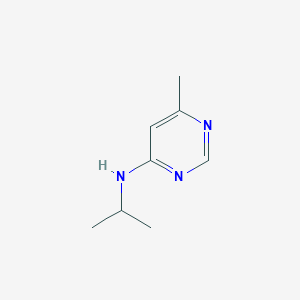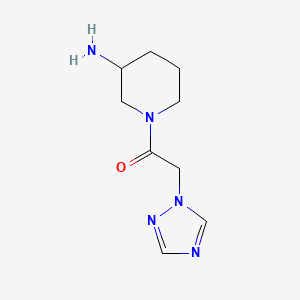![molecular formula C11H12F3NO2 B1465795 1-{[4-(トリフルオロメトキシ)フェニル]メチル}アゼチジン-3-オール CAS No. 1272260-41-9](/img/structure/B1465795.png)
1-{[4-(トリフルオロメトキシ)フェニル]メチル}アゼチジン-3-オール
概要
説明
1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidin-3-ol moiety
科学的研究の応用
1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: The trifluoromethoxy group imparts desirable properties such as increased stability and lipophilicity, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: The initial step involves the preparation of the 4-(trifluoromethoxy)phenyl intermediate. This can be achieved through the reaction of 4-hydroxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base.
Azetidin-3-ol Formation: The azetidin-3-ol moiety can be synthesized via a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Coupling Reaction: The final step involves the coupling of the 4-(trifluoromethoxy)phenyl intermediate with the azetidin-3-ol moiety under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. The azetidin-3-ol moiety may also contribute to the compound’s overall pharmacological profile by influencing its solubility and bioavailability.
類似化合物との比較
Similar Compounds
1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol: This compound is similar in structure but contains a trifluoromethyl group instead of a trifluoromethoxy group.
1-{[4-(Methoxy)phenyl]methyl}azetidin-3-ol: This compound has a methoxy group instead of a trifluoromethoxy group.
Uniqueness
1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased stability, lipophilicity, and electron-withdrawing effects. These properties can enhance the compound’s performance in various applications compared to its analogs.
特性
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-10-3-1-8(2-4-10)5-15-6-9(16)7-15/h1-4,9,16H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMWMAOUHMJEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(oxan-4-yl)methyl]cyclohexanamine](/img/structure/B1465714.png)

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)
![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)
![4-[2-(4-Methoxybenzylamino)ethyl]phenol](/img/structure/B1465722.png)







